REACTION_CXSMILES
|
[N+:1]([CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5])#[C-:2].[CH2:9]1[CH2:19][CH2:18]N2C(=NCCC2)CC1.C=[O:21].C1C[O:25][CH2:24][CH2:23]1>>[NH:1]1[CH:2]=[C:19]([C:18]([O:25][CH2:24][CH3:23])=[O:21])[CH:9]=[C:3]1[C:4]([O:6][CH2:7][CH3:8])=[O:5]
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Name
|
|
Quantity
|
100 g
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Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)OCC
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
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C1CCC2=NCCCN2CC1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C=O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
|
CUSTOM
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Details
|
The reaction was then stirred at room temperature overnight
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
Then THF was removed under high vacuum
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Type
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DISSOLUTION
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Details
|
the residue as dissolved with water
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Type
|
EXTRACTION
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Details
|
extracted with EtOAc (2×1 L)
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Type
|
WASH
|
Details
|
The combined organic layer was washed with water and brine
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash silica gel column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=CC(=C1)C(=O)OCC)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 26% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |